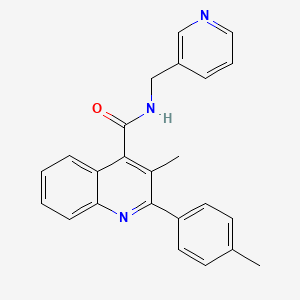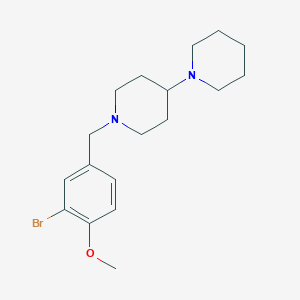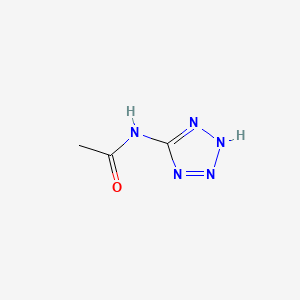
3-methyl-2-(4-methylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide
Overview
Description
3-methyl-2-(4-methylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide, also known as LY294002, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of phosphoinositide 3-kinases (PI3Ks), which are a family of enzymes involved in cell signaling pathways. LY294002 has been used to investigate the role of PI3Ks in various biological processes and diseases.
Mechanism of Action
3-methyl-2-(4-methylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide inhibits PI3Ks by binding to the ATP-binding site of the catalytic subunit of the enzyme. This prevents the enzyme from phosphorylating its substrate, which leads to downstream signaling events. By inhibiting PI3Ks, this compound can block several signaling pathways that are involved in cell survival, proliferation, and metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Inhibition of PI3Ks by this compound can lead to decreased cell proliferation and survival, as well as altered metabolism and gene expression. This compound has also been shown to induce apoptosis in cancer cells and reduce inflammation in animal models of disease.
Advantages and Limitations for Lab Experiments
3-methyl-2-(4-methylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide has several advantages as a tool for scientific research. It is a potent and specific inhibitor of PI3Ks, which allows for precise manipulation of these enzymes in cells and animals. This compound is also relatively easy to use and can be administered to cells or animals in a variety of ways. However, there are some limitations to the use of this compound in lab experiments. It can have off-target effects on other enzymes and signaling pathways, which can complicate the interpretation of results. Additionally, this compound has a short half-life in vivo, which can limit its effectiveness in some experiments.
Future Directions
There are several future directions for research involving 3-methyl-2-(4-methylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide. One area of interest is the development of more specific inhibitors of individual PI3K isoforms. This could allow for more precise manipulation of PI3K signaling in different cell types and disease contexts. Another area of interest is the use of this compound in combination with other drugs or therapies to enhance their effectiveness. Finally, further research is needed to fully understand the mechanisms of action and potential off-target effects of this compound in different biological systems.
Scientific Research Applications
3-methyl-2-(4-methylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide has been used extensively in scientific research as a tool to investigate the role of PI3Ks in various biological processes and diseases. It has been shown to inhibit the activity of all class I PI3K isoforms, making it a valuable tool for studying the function of these enzymes. This compound has been used to investigate the role of PI3Ks in cancer, diabetes, inflammation, and neurodegenerative diseases.
properties
IUPAC Name |
3-methyl-2-(4-methylphenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O/c1-16-9-11-19(12-10-16)23-17(2)22(20-7-3-4-8-21(20)27-23)24(28)26-15-18-6-5-13-25-14-18/h3-14H,15H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNKPZSRQHDHQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2C)C(=O)NCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B3555009.png)
![ethyl 4-(aminocarbonyl)-5-[(2-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B3555014.png)
![ethyl 2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3555018.png)
![4-benzyl-1-[(4-chloro-2-methylphenoxy)acetyl]piperidine](/img/structure/B3555027.png)
![2-(4-chlorophenyl)-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3555028.png)

![1-{3-[(2,5-dichlorophenoxy)methyl]benzoyl}azepane](/img/structure/B3555052.png)
![3-(3,4-dichlorophenyl)-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)acrylamide](/img/structure/B3555059.png)
![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-2-nitrobenzamide](/img/structure/B3555069.png)
![2,2,2-trifluoroethyl 3-[(1-naphthyloxy)methyl]benzoate](/img/structure/B3555077.png)
![2-{5-[(2-naphthyloxy)methyl]-2-furoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3555085.png)


![5-[(2-bromophenoxy)methyl]-N-(2-methoxyphenyl)-2-furamide](/img/structure/B3555100.png)